molecular formula C11H15NO2 B14846871 2-Tert-butyl-5-hydroxybenzamide

2-Tert-butyl-5-hydroxybenzamide

Cat. No.: B14846871
M. Wt: 193.24 g/mol
InChI Key: VEIUSFHVWHEJPJ-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-hydroxybenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a tert-butyl group and a hydroxyl group attached to a benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-5-hydroxybenzamide typically involves the condensation of 2-tert-butyl-5-hydroxybenzoic acid with an appropriate amine. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is efficient and eco-friendly, providing high yields of the desired benzamide.

Industrial Production Methods: In industrial settings, the preparation of benzamides often involves the use of oxalic acid dihydrate in solvent-free conditions . This method is advantageous due to its simplicity, low cost, and reduced environmental impact. The reaction typically involves the use of tert-butyl acetate or tert-butanol as a source of the tert-butyl group.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-5-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-Tert-butyl-5-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The amide group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 5-tert-Butyl-2-hydroxybenzaldehyde

Comparison: 2-Tert-butyl-5-hydroxybenzamide is unique due to the presence of both a tert-butyl group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and the ability to form hydrogen bonds. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-tert-butyl-5-hydroxybenzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,3)9-5-4-7(13)6-8(9)10(12)14/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

VEIUSFHVWHEJPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)C(=O)N

Origin of Product

United States

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